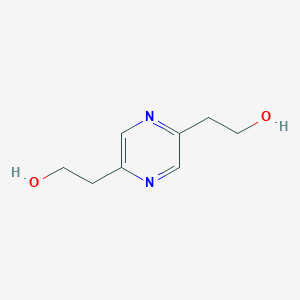

2,5-Pyrazinediethanol

Description

Fundamental Chemical Significance of the Pyrazine (B50134) Moiety in Research

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in various fields of chemical research. mdpi.comresearchgate.net Its unique electronic properties and structural characteristics make it a valuable scaffold in medicinal chemistry, materials science, and fragrance development. rsc.orgresearchgate.netd-nb.info

Pyrazines are prevalent in nature, contributing to the aroma and flavor of many foods, and are also found in biologically significant molecules like riboflavin (B1680620) and folic acid. d-nb.infolifechemicals.com In medicinal chemistry, the pyrazine moiety is considered a "pharmacophore," a key structural feature responsible for a drug's biological activity. researchgate.net Its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, allows for effective binding to biological targets like proteins and enzymes. acs.orgnih.gov This has led to the development of numerous pyrazine-containing drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. mdpi.comresearchgate.netontosight.ai

The electron-deficient nature of the pyrazine ring also makes it an attractive component in materials science for the development of organic semiconductors, light-emitting diodes, and solar cells. rsc.orgmdpi.com The ability to modify the pyrazine core with various functional groups allows for the fine-tuning of its electronic and physical properties. rsc.org

Overview of Scholarly Investigations Involving 2,5-Pyrazinediethanol and Related Compounds

Scholarly research on this compound (C8H12N2O2) and its derivatives explores their synthesis, chemical reactions, and potential applications. nih.gov The synthesis of pyrazine derivatives can be achieved through various chemical and biological methods. d-nb.inforesearchgate.net Chemical synthesis often involves the condensation of 1,2-dicarbonyl compounds with diamines. d-nb.info

Investigations into related compounds, such as 3-ethyl-2,5-pyrazinediethanol, have explored their potential antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains. The hydroxyl groups on these diethanol derivatives can undergo oxidation to form corresponding pyrazine derivatives or be substituted with other functional groups, allowing for the creation of a diverse library of compounds for further study.

The broader class of pyrazine derivatives has been extensively studied for a multitude of biological activities. ontosight.aiontosight.ai Research has demonstrated their potential as anticancer, antiviral, and insecticidal agents. ontosight.ai The specific substitutions on the pyrazine ring significantly influence the compound's biological effects. ontosight.ai

Table 1: Investigated Properties of Selected Pyrazine Derivatives

| Compound/Derivative Class | Investigated Properties | Potential Applications |

| 3-ethyl-2,5-pyrazinediethanol | Antimicrobial activity | Development of new antimicrobial agents |

| General Pyrazine Derivatives | Anticancer, antiviral, anti-inflammatory, antimicrobial, insecticidal activities | Pharmaceuticals, Agrochemicals mdpi.comontosight.aiontosight.ai |

| π-conjugated Pyrazine Polymers | Charge transfer properties, low-bandgap | Organic solar cells, light-emitting diodes, field-effect transistors rsc.orglifechemicals.com |

Table 2: Chemical Information for this compound

| Property | Value | Source |

| Molecular Formula | C8H12N2O2 | PubChem nih.gov |

| Molecular Weight | 168.19 g/mol | PubChem nih.gov |

| IUPAC Name | 2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol | PubChem nih.gov |

| CAS Number | 4744-51-8 | PubChem nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(2-hydroxyethyl)pyrazin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c11-3-1-7-5-10-8(2-4-12)6-9-7/h5-6,11-12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEIAGPVQWBQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431021 | |

| Record name | 2,5-Pyrazinediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-51-8 | |

| Record name | 2,5-Pyrazinediethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,5 Pyrazinediethanol and Analogues

Chemical Synthesis Pathways for the Chemical Compound

The laboratory and industrial synthesis of pyrazine (B50134) derivatives can be achieved through various chemical strategies, ranging from conventional methods to more advanced catalytic and sustainable approaches.

Conventional Approaches in Laboratory Synthesis

Conventional laboratory synthesis of pyrazines often involves the condensation of 1,2-diamines with α-dicarbonyl compounds. For 2,5-disubstituted pyrazines, the self-condensation of α-amino ketones is a common route. While direct synthesis of 2,5-Pyrazinediethanol via this method is not extensively documented, analogous syntheses of other 2,5-disubstituted pyrazines provide a foundational understanding. For instance, the self-condensation of aminoacetone, followed by oxidation, yields 2,5-dimethylpyrazine (B89654). Theoretically, a similar pathway could be envisioned with a precursor containing a hydroxylated side chain.

Another classical approach is the reaction of α-haloketones with ammonia, followed by dimerization and oxidation. The introduction of the hydroxyethyl (B10761427) group could potentially be achieved by using a starting material already containing this functionality.

A plausible, though not explicitly detailed for this specific compound, method involves the dehydrogenative self-coupling of 2-amino alcohols. acs.org This method has been demonstrated for the synthesis of other 2,5-dialkyl-substituted symmetrical pyrazines and represents a potential route to this compound by using an appropriate amino alcohol precursor. acs.org

| Reaction Type | Precursors | General Conditions | Potential for this compound |

| Self-condensation | α-amino ketone with hydroxylated side chain | Base or acid catalysis, followed by oxidation | Theoretical, requires synthesis of a specific precursor. |

| α-haloketone and ammonia | α-haloketone with hydroxylated side chain, Ammonia | Multistep process | Plausible, dependent on precursor availability. |

| Dehydrogenative self-coupling | 2-amino alcohol with appropriate structure | Catalytic, often with metal complexes | A promising theoretical route. acs.org |

This table presents theoretical pathways based on established pyrazine synthesis methods.

Catalytic Systems for Enhanced Synthetic Efficiency

To improve the efficiency and selectivity of pyrazine synthesis, various catalytic systems have been developed. For the synthesis of 2,5-disubstituted pyrazines, manganese pincer complexes have been shown to be effective catalysts for the dehydrogenative self-coupling of 2-amino alcohols. acs.org This reaction is atom-economical, producing only water and hydrogen gas as byproducts. acs.org While not specifically demonstrated for this compound, this catalytic system offers a more efficient and environmentally benign alternative to conventional methods.

Other catalytic systems, often employing transition metals, are used for various pyrazine syntheses, such as C-H functionalization to introduce side chains onto the pyrazine ring. These methods could potentially be adapted to introduce hydroxyethyl groups.

| Catalyst Type | Reaction | Advantages | Applicability to this compound |

| Manganese Pincer Complexes | Dehydrogenative self-coupling of 2-amino alcohols | Atom-economical, environmentally benign | Potentially applicable with the correct precursor. acs.org |

| Transition Metal Catalysts | C-H functionalization | Direct introduction of functional groups | Could be explored for introducing hydroxyethyl groups. |

This table summarizes catalytic systems with potential application for the synthesis of this compound.

Sustainable Chemical Synthesis Utilizing Novel Solvents and Conditions

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines. This includes the use of greener solvents, such as water or bio-derived solvents, and energy-efficient reaction conditions, such as microwave irradiation. For instance, a rapid synthesis of poly(hydroxyalkyl)pyrazines has been reported using reactive eutectic media from ammonium (B1175870) formate (B1220265) and monosaccharides under microwave irradiation. rsc.org This approach offers significant improvements in reaction rates and atom economy. rsc.org

While the direct synthesis of this compound using such methods has not been specifically reported, these sustainable approaches highlight a clear direction for future research in developing environmentally friendly routes to this and other pyrazine derivatives. The use of biocatalysis, where enzymes are used to perform specific chemical transformations, also falls under the umbrella of sustainable synthesis and is a rapidly growing field. nih.gov

Biosynthesis and Biotechnological Production of Pyrazine-Based Compounds

The biotechnological production of pyrazines is an attractive alternative to chemical synthesis, often offering higher selectivity and avoiding the use of harsh reagents.

Microbial Fermentation Strategies

Microorganisms are known to produce a wide array of pyrazine compounds, which contribute to the characteristic aromas of many fermented foods. The biosynthesis of pyrazines in microbes often involves the condensation of amino acids or their derivatives. While the microbial production of this compound is not well-documented, the biosynthesis of other hydroxylated pyrazines has been observed. nih.gov For example, certain bacteria and fungi are known to hydroxylate the pyrazine ring or its side chains. nih.gov

The general strategy for producing a target pyrazine through fermentation involves selecting a microbial strain known to produce related compounds and optimizing the fermentation conditions, such as media composition, pH, and temperature. The addition of specific precursors to the fermentation broth can also direct the biosynthesis towards the desired product.

| Microorganism Type | Known Pyrazine Products | Potential for this compound Production |

| Bacteria (e.g., Bacillus, Corynebacterium) | Alkyl- and methoxy-pyrazines | Potential for hydroxylation of pyrazine precursors. |

| Fungi (e.g., Aspergillus, Candida) | Hydroxylated pyrazine-N-oxides | Indicates enzymatic machinery for hydroxylation exists. nih.gov |

This table outlines the potential of different microorganisms for the biosynthesis of hydroxylated pyrazines.

Metabolic Engineering and Genetic Modification for Yield Optimization

Metabolic engineering offers powerful tools to enhance the production of desired compounds in microorganisms. nih.gov This can involve the overexpression of genes encoding key enzymes in a biosynthetic pathway, the knockout of genes for competing pathways, and the introduction of heterologous genes from other organisms.

For the production of this compound, a metabolic engineering strategy could involve:

Enhancing precursor supply: Increasing the intracellular concentration of the amino acid precursors that could lead to the formation of the hydroxyethyl side chains.

Introducing hydroxylating enzymes: Expressing genes encoding for cytochrome P450 monooxygenases or other hydroxylases that can specifically add hydroxyl groups to the pyrazine ring or its side chains. nih.gov

Optimizing cofactor regeneration: Ensuring an adequate supply of cofactors, such as NADPH, which are often required by hydroxylating enzymes.

While there are no specific reports on the metabolic engineering of microorganisms for this compound production, the successful engineering of E. coli for the high-level production of 2,5-dimethylpyrazine from glucose demonstrates the potential of these approaches. nih.gov Similar strategies could be adapted to produce hydroxylated pyrazine derivatives.

| Metabolic Engineering Strategy | Target | Expected Outcome |

| Overexpression of pathway genes | Key biosynthetic enzymes | Increased flux towards the target pyrazine. |

| Gene knockout | Competing metabolic pathways | Diversion of precursors to the desired pathway. |

| Heterologous gene expression | Hydroxylating enzymes | Introduction of the desired functionality. |

This table illustrates potential metabolic engineering strategies for the production of this compound.

Enzymatic Reaction Mechanisms in Pyrazine Formation

The biosynthesis of pyrazines within biological systems presents a complex interplay of enzymatic and non-enzymatic reactions. While the spontaneous Maillard and Strecker degradation reactions between amino acids and sugars are well-known routes for pyrazine formation, particularly during thermal processing, research has increasingly pointed towards specific enzymatic pathways in microorganisms that generate the core pyrazine structure. researchgate.nettandfonline.comperfumerflavorist.com Microorganisms such as bacteria and fungi are capable of synthesizing and degrading pyrazines as part of their metabolic processes. researchgate.netnih.gov Bacteria from genera including Bacillus, Corynebacterium, and Pseudomonas have been identified as pyrazine producers. researchgate.net

The biosynthesis of many pyrazines is still considered hypothetical, with a rudimentary understanding of the specific enzymes and genes involved. tandfonline.com However, detailed mechanisms for certain alkylpyrazines have been elucidated, providing insight into the enzymatic control of pyrazine formation. These biological synthesis methods are gaining interest as they are more environmentally friendly compared to chemical synthesis. mdpi.com

A prominent example is the biosynthesis of 2,5-dimethylpyrazine (2,5-DMP), a structural analogue of this compound. Studies have shown that the amino acid L-threonine is a key precursor for its formation in microorganisms like Bacillus subtilis. mdpi.comnih.gov The pathway involves an initial enzymatic reaction catalyzed by L-threonine 3-dehydrogenase (TDH), which converts L-threonine into 2-amino-3-ketobutyrate. mdpi.comnih.gov This intermediate is unstable and can then undergo non-enzymatic condensation with another molecule of itself to form a dihydropyrazine (B8608421) intermediate, which subsequently oxidizes to yield the stable 2,5-dimethylpyrazine ring. nih.gov

Further research has demonstrated the potential for chemoenzymatic synthesis of more complex pyrazines. For instance, 3-ethyl-2,5-dimethylpyrazine (B149181) can be synthesized from L-threonine. nih.gov This process also utilizes L-threonine 3-dehydrogenase to produce the key intermediate, aminoacetone. The subsequent condensation of two aminoacetone molecules with one molecule of acetaldehyde (B116499) leads to the final pyrazine product. nih.gov This highlights a mechanism where an enzyme provides the essential building block (aminoacetone), which then partakes in condensation reactions to form the substituted pyrazine ring. nih.gov

The following table summarizes findings from studies on various microorganisms and the pyrazine analogues they produce.

| Microorganism | Precursor(s) | Pyrazine Analogue(s) Produced | Reference |

|---|---|---|---|

| Bacillus subtilis | L-threonine | 2,5-Dimethylpyrazine (DMP) | nih.gov |

| Bacillus subtilis (isolated from natto) | Not specified | 2-Methylpyrazine, 2,3-Dimethylpyrazine, 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2,3,5,6-Tetramethylpyrazine | nih.govresearchgate.net |

| Pseudomonas fluorescens | 4-Aminophenylalanine | 2,5-Dimethyl-3,6-bis(4-aminobenzyl)pyrazine | nih.gov |

| Recombinant E. coli | L-threonine | 2,5-Dimethylpyrazine (DMP) | mdpi.com |

The specific enzymes involved play a critical role in initiating the pyrazine formation cascade. Their function is primarily to convert common metabolites, like amino acids, into reactive intermediates necessary for the construction of the pyrazine core.

| Enzyme | Substrate | Key Intermediate | Final Pyrazine Product Example | Reference |

|---|---|---|---|---|

| L-threonine 3-dehydrogenase (TDH) | L-Threonine | 2-Amino-3-ketobutyrate | 2,5-Dimethylpyrazine | mdpi.comnih.gov |

| L-threonine 3-dehydrogenase (TDH) | L-Threonine | Aminoacetone | 3-Ethyl-2,5-dimethylpyrazine | nih.gov |

| papDEF enzymes | 4-Aminophenylalanine | Not fully elucidated | 2,5-Dimethyl-3,6-bis(4-aminobenzyl)pyrazine | nih.gov |

Advanced Analytical and Spectroscopic Characterization of this compound

The successful generation of a scientifically accurate article detailing the advanced analytical and spectroscopic characterization of a chemical compound is contingent upon the availability of published research findings, including Nuclear Magnetic Resonance (NMR) spectra, Mass Spectrometry (MS) data, Infrared (IR) spectra, and Ultraviolet-Visible (UV-Vis) spectra.

As this foundational data for this compound is not accessible through the available resources, it is not possible to provide a thorough and factual analysis for the requested sections and subsections. The creation of such an article would require access to primary research data that is not currently in the public domain. Therefore, the requested article cannot be generated at this time.

Advanced Analytical and Spectroscopic Characterization of 2,5 Pyrazinediethanol

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is an indispensable tool for the separation, identification, and purification of compounds. For 2,5-Pyrazinediethanol, both high-performance liquid chromatography and gas chromatography are pivotal in assessing sample purity and isolating the compound from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile or thermally sensitive compounds like this compound. The technique separates components in a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.

Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of pyrazine (B50134) derivatives. In this mode, a nonpolar stationary phase, typically octadecyl silica (B1680970) (C18), is used with a polar mobile phase, often a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Components that are more nonpolar are retained longer on the column. A UV detector is frequently used for detection, as the pyrazine ring exhibits strong chromophoric properties. For instance, purity assessments for related compounds, such as 3-Ethyl-2,5-pyrazinediethanol, have been performed using HPLC with UV detection at 280 nm.

Below is a table summarizing typical HPLC conditions used for the analysis of pyrazine compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis Spectrophotometry (e.g., at 280 nm) |

| Temperature | Ambient to controlled (e.g., 25-40 °C) |

These methods are crucial for quality control, allowing for the quantification of this compound and the detection of any synthesis-related impurities or degradation products.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. Although this compound has a higher boiling point than simpler alkylpyrazines due to its two hydroxyl groups, GC analysis is feasible, often after derivatization of the hydroxyl groups to increase volatility (e.g., silylation).

In GC, the sample is vaporized and swept by a carrier gas (such as helium or nitrogen) through a capillary column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The retention time, the time it takes for the analyte to pass through the column, is a key characteristic for identification.

When coupled with a mass spectrometer, GC-MS provides not only retention data but also mass spectra for the eluted components. The mass spectrum is a unique fragmentation pattern that acts as a molecular fingerprint, allowing for highly confident structural confirmation and identification of unknown impurities. For pyrazines, this is essential for distinguishing between positional isomers which may have very similar retention times.

Typical GC parameters for pyrazine analysis are outlined in the following table.

| Parameter | Typical Conditions |

| Column | Capillary columns with various stationary phases (e.g., DB-5ms, DB-WAX) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Temperature programming from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

The process requires growing a single, high-quality crystal of this compound. This crystal is then exposed to a focused beam of X-rays. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic structure is determined.

While specific crystallographic data for this compound is not publicly available, analysis of related pyrazine structures, such as pyrazine-2,5-dicarboxylic acid, reveals key structural features that would be expected. These studies show planar pyrazine rings and extensive hydrogen bonding networks involving substituents on the ring. For this compound, the hydroxyl groups would be expected to act as both hydrogen bond donors and acceptors, leading to a well-ordered, three-dimensional crystalline lattice. This hydrogen bonding would significantly influence the compound's physical properties, including its melting point and solubility.

The table below lists the type of data obtained from an X-ray crystallography experiment.

| Crystallographic Parameter | Information Provided |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic) |

| Space Group | The specific symmetry elements of the crystal |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell |

| Atomic Coordinates | The precise (x, y, z) position of each atom in the unit cell |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds |

| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds |

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition behavior of a material.

In a TGA experiment, a sample of this compound is placed in a high-precision balance within a furnace. The temperature is increased at a constant rate, and the sample's mass is continuously monitored. A plot of mass versus temperature, known as a TGA curve, is generated. Significant mass loss events on the curve correspond to processes such as dehydration, desolvation, or, at higher temperatures, thermal decomposition.

The resulting TGA curve can be used to determine:

Decomposition Onset Temperature: The temperature at which the compound begins to degrade, indicating its upper thermal stability limit.

Decomposition Profile: Whether the decomposition occurs in a single step or multiple steps, which can provide insight into the decomposition mechanism.

Residual Mass: The amount of mass remaining at the end of the analysis, which can indicate the formation of a stable char or residue.

The analysis can be performed under an inert atmosphere (e.g., nitrogen) to study thermal decomposition or under an oxidative atmosphere (e.g., air) to study oxidative stability. The data obtained is vital for understanding the compound's thermal limitations during storage, processing, and application.

| Analysis Parameter | Information Obtained |

| Heating Rate (°C/min) | Affects the temperature of decomposition events |

| Temperature Range | Defines the start and end temperatures of the experiment (e.g., 25-1000 °C) |

| Atmosphere | Inert (Nitrogen, Argon) or Reactive (Air, Oxygen) |

| Mass Loss (%) | Quantifies the material lost at each decomposition step |

| Derivative Curve (DTG) | The first derivative of the TGA curve, showing the rate of mass loss and highlighting peak decomposition temperatures |

Coordination Chemistry and Metal Complexation of Pyrazinediethanol Ligands

Design and Synthesis of 2,5-Pyrazinediethanol-Based Ligands for Transition Metals

The design of ligands based on this compound (pyzdmH2) is centered on its potential as a symmetric, water-soluble, N,O-chelating tetra-dentate organic linker. bohrium.com The presence of both nitrogen heteroatoms and alcoholic hydroxyl groups offers rich σ-donating capabilities and strong coordination potential with a wide array of transition metal ions. bohrium.com This dual functionality allows for the formation of stable chelate rings and the potential to bridge multiple metal centers, leading to the assembly of extended structures. bohrium.commdpi.com

The synthesis of the this compound ligand is a multi-step process that begins with the oxidation of 2,5-dimethylpyrazine (B89654). bohrium.commdpi.com A common synthetic route is detailed below:

Oxidation: 2,5-dimethylpyrazine is oxidized using selenium dioxide in a pyridine/water mixture under reflux conditions. This step converts the methyl groups into carboxylic acid groups, yielding pyrazine-2,5-dicarboxylic acid. bohrium.commdpi.com

Esterification: The crude pyrazine-2,5-dicarboxylic acid is then esterified, for example, by using thionyl chloride in methanol (B129727), to produce dimethyl pyrazine-2,5-dicarboxylate. bohrium.commdpi.com

Reduction: The final step involves the reduction of the diester. A reducing agent such as sodium borohydride (B1222165) (NaBH₄) is added to a methanol solution of dimethyl pyrazine-2,5-dicarboxylate at low temperatures (e.g., 0 °C). preprints.org The reaction mixture is stirred until completion, after which the product, this compound, is isolated and purified, often through crystallization. bohrium.compreprints.org

Once the ligand is synthesized, it can be reacted with various transition metal salts to form coordination compounds. An environmentally friendly approach involves mixing aqueous solutions of the metal halide (e.g., CuBr₂, ZnCl₂, HgCl₂, CdCl₂) with an aqueous solution of this compound. bohrium.commdpi.com These reactions, often facilitated by sonication at room temperature, yield single crystals of the corresponding coordination polymers. mdpi.com A series of such complexes have been synthesized with first-row and d¹⁰ transition metals, including Cu(II), Zn(II), Hg(II), and Cd(II). bohrium.com

Spectroscopic and Structural Characterization of Metal-Pyrazinediethanol Complexes

The characterization of metal-pyrazinediethanol complexes relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Characterization: Infrared (IR) spectroscopy is a key tool for confirming the coordination of the ligand. For the free this compound ligand, characteristic IR bands are observed for the alcohol O-H stretch (around 3320 cm⁻¹) and aliphatic C-H stretches (around 2920 and 2832 cm⁻¹). bohrium.commdpi.com Upon complexation, shifts in these bands, along with changes in the fingerprint region, indicate the involvement of the hydroxyl groups and pyrazine (B50134) nitrogen atoms in binding to the metal center.

Detailed crystallographic data for a series of metal complexes with this compound have been reported, revealing the formation of one-dimensional (1D) coordination polymers for Cu(II), Zn(II), and Hg(II) complexes, and three-dimensional (3D) coordination networks for Cd(II) complexes. bohrium.commdpi.compreprints.org

| Compound | Formula | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|---|

| pyzdmH2 | C₆H₈N₂O₂ | Monoclinic | P2₁/c | a=11.1Å, b=10.1Å, c=9.1Å, β=107.5° |

| {[Cu(pyzdmH₂)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}ₙ | C₃H₆Br₂CuN₁O₂ | Monoclinic | P2₁/c | a=10.2Å, b=11.5Å, c=7.4Å, β=108.2° |

| {[Zn₂(pyzdmH₂)(µ-Cl)(Cl)₃(H₂O)]·H₂O}ₙ | C₆H₁₂Cl₄N₂O₄Zn₂ | Monoclinic | P2₁/n | a=7.5Å, b=22.3Å, c=11.1Å, β=107.8° |

| {[Cd₂(pyzdmH₂)(µ-Cl)₄]·H₂O}ₙ | C₆H₁₀Cd₂Cl₄N₂O₃ | Monoclinic | C2/c | a=14.3Å, b=11.1Å, c=10.4Å, β=104.4° |

Investigation of Metal-Ligand Binding Modes and Geometries

The versatility of the this compound ligand is evident in its diverse coordination modes. mdpi.com As a tetra-dentate linker, it can coordinate to metal ions in several ways, primarily acting as a bridging ligand between metal centers. bohrium.com

Binding Modes: Two principal coordination modes have been observed in its complexes with Cu(II), Zn(II), Cd(II), and Hg(II). bohrium.com

N,O-Chelating and N'-Bridging: In this mode, one nitrogen atom and the adjacent hydroxyl oxygen chelate to one metal center, forming a stable five-membered ring, while the second nitrogen atom of the pyrazine ring bridges to an adjacent metal ion.

Bis(N,O-Chelating) Bridging: The ligand bridges two metal centers by chelating to each through one nitrogen and one oxygen atom. This mode is a key feature in the formation of coordination polymers. bohrium.com

Coordination Geometries: The coordination geometry around the metal center is dictated by the metal ion's nature, the ligand's binding mode, and the presence of co-ligands such as halides or water molecules.

Copper(II) Complex: In {[Cu(pyzdmH₂)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}ₙ, the Cu(II) ion is six-coordinate, exhibiting a distorted octahedral geometry. preprints.org

Zinc(II) Complex: The {[Zn₂(pyzdmH₂)(µ-Cl)(Cl)₃(H₂O)]·H₂O}ₙ complex features two distinct zinc centers. One has a distorted trigonal bipyramidal geometry, while the other adopts a tetrahedral coordination environment defined by four chloride ions. bohrium.com

Cadmium(II) Complex: In the 3D network of {[Cd₂(pyzdmH₂)(µ-Cl)₄]·H₂O}ₙ, the Cd(II) ion possesses a distorted octahedral geometry. bohrium.compreprints.org The N,O-chelating ligand forms a five-membered ring with a bite angle (∠N1–Cd–O1) of 69.36(13)°. bohrium.com

| Metal Ion | Coordination Geometry | Key Features |

|---|---|---|

| Cu(II) | Distorted Octahedral (Six-coordinate) | Forms a 1D coordination polymer. |

| Zn(II) | Distorted Trigonal Bipyramidal & Tetrahedral | Contains two independent zinc ions with different geometries. |

| Cd(II) | Distorted Octahedral | N,O-chelation forms a five-membered ring with a bite angle of ~69.4°. |

Catalytic Applications of Pyrazinediethanol Coordination Compounds in Organic Transformations

While transition metal complexes are widely explored for their catalytic activity in various organic transformations, the specific catalytic applications of coordination compounds derived from this compound are not extensively documented in the current scientific literature. Research has largely focused on the synthesis, structural characterization, and supramolecular chemistry of these complexes. The potential for these compounds to act as catalysts in reactions such as oxidation, reduction, or carbon-carbon bond formation remains an area for future investigation.

Development of Supramolecular Architectures and Metal-Organic Frameworks (MOFs)

The ability of this compound to act as a bridging ligand, combined with the directional bonding provided by the metal centers, makes it an excellent building block for supramolecular architectures and coordination polymers, which are precursors to or types of Metal-Organic Frameworks (MOFs).

The synthesized complexes often exhibit extended structures, forming 1D chains or 3D networks. bohrium.compreprints.org These primary coordination structures are further organized into more complex supramolecular networks through non-covalent interactions. bohrium.com

Hydrogen Bonding: The hydroxyl groups of the ligand are crucial in extending the dimensionality of the structures. They participate in strong hydrogen bonds (O-H···O, O-H···N, O-H···X where X is a halide) that link the coordination polymer chains into 3D networks. bohrium.compreprints.org

π-Interactions: The pyrazine ring can engage in various π-interactions, including π-π stacking and metal-halogen···π interactions, which further stabilize the crystal packing. bohrium.com

For example, single-crystal X-ray diffraction analysis has revealed that complexes with Cu(II), Zn(II), and Hg(II) form 1D coordination polymers, while those with Cd(II) form 3D coordination networks. bohrium.commdpi.com In these structures, the hydroxyl groups of the this compound ligand extend the 1D chains into non-covalent 3D networks, where water molecules are often trapped by strong hydrogen bonding interactions. bohrium.com The systematic study of these interactions is fundamental to the rational design of new MOFs with tailored pore sizes and functionalities for potential applications in gas storage, separation, or sensing.

Biological Activities and Pharmacological Research Endeavors

Antimicrobial Activity Studies of the Chemical Compound and Its Derivatives

The pyrazine (B50134) nucleus is a core component of various molecules investigated for their ability to combat microbial pathogens. Studies have explored the efficacy of pyrazine derivatives against both bacteria and fungi.

Derivatives of pyrazine have demonstrated notable antibacterial properties. Volatile organic compounds (VOCs) containing the pyrazine structure, such as those produced by Pseudomonas putida, have shown inhibitory effects against significant plant pathogens. researchgate.net For instance, 2,5-dimethylpyrazine (B89654) is recognized for its bactericidal effects against pathogens like Ralstonia solanacearum. researchgate.net Another volatile pyrazine, 2,5-bis(1-methylethyl)-pyrazine, has been shown to inhibit the growth of Escherichia coli and Staphylococcus aureus. researchgate.net The mechanism of action for some pyrazines involves causing damage to the bacterial cell wall at lower concentrations and DNA damage at higher concentrations. researchgate.net

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity using the microbroth dilution method. mdpi.com Several of these compounds exhibited moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. mdpi.com

Table 1: Antibacterial Activity of Selected Pyrazine Derivatives

| Compound/Derivative | Target Pathogen(s) | Activity/Measurement | Source |

|---|---|---|---|

| 2,5-dimethylpyrazine | Ralstonia solanacearum | Bactericidal effects | researchgate.net |

| 2,5-bis(1-methylethyl)-pyrazine | Escherichia coli, Staphylococcus aureus | Inhibited growth | researchgate.net |

| Triazolo[4,3-a]pyrazine 2e | Staphylococcus aureus | MIC: 32 µg/mL | mdpi.com |

MIC: Minimum Inhibitory Concentration

The antifungal potential of pyrazine compounds has also been a subject of research. Volatile pyrazines produced by bacteria have been shown to inhibit the growth of various phytopathogenic fungi. researchgate.net For example, 2,5-dimethylpyrazine, 2-methylpyrazine, and 2-ethyl-5-methylpyrazine (B82492) demonstrated inhibitory activity against fungi such as Rhizoctonia solani and Colletotrichum gloeosporioides. researchgate.net The volatile compound 2,5-bis(1-methylethyl)-pyrazine has shown broad-spectrum activity, inhibiting fungal pathogens like Fusarium culmorum and the yeast Candida albicans. researchgate.net The proposed mechanism for this antifungal action includes damage to the cell wall. researchgate.net

Antiviral Investigations of Pyrazine-Based Compounds

The pyrazine scaffold is integral to several compounds with significant antiviral activity. researchgate.net Notably, the drug Favipiravir is a pyrazine-based therapy that inhibits the RNA-dependent RNA polymerase of the influenza virus and has been investigated for activity against other RNA viruses like SARS-CoV-2. mdpi.com

In the search for new antiviral agents, researchers have synthesized novel pyrazine conjugates and screened them against SARS-CoV-2. nih.gov A study reported the development of pyrazine-triazole conjugates and pyrazine-benzothiazole conjugates, several of which showed significant potency against the virus. nih.gov The most promising of these compounds demonstrated higher efficacy, as measured by the selectivity index (SI), compared to the reference drug Favipiravir. nih.gov Furthermore, a novel series of non-nucleoside inhibitors based on a pyrido[2,3-b]pyrazine (B189457) core was synthesized and found to have potent antiviral activity against human cytomegalovirus (HCMV) by inhibiting the viral DNA polymerase. nih.gov

Table 2: Antiviral Activity of Selected Pyrazine-Based Compounds Against SARS-CoV-2

| Compound | IC₅₀ (mM) | CC₅₀ (mM) | Selectivity Index (SI) | Source |

|---|---|---|---|---|

| 12a | 0.2064 | >10 | >48.45 | nih.gov |

| 12i | 0.3638 | 1.396 | 3.837 | nih.gov |

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration; SI: Selectivity Index (CC₅₀/IC₅₀)

Anticancer Potential and Cell Proliferation Inhibition Research

Numerous pyrazine derivatives have been identified as bioactive molecules with potential applications in cancer therapy. researchgate.netnih.gov Research has focused on their ability to inhibit the proliferation of various cancer cell lines.

One study detailed the design and synthesis of mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, which are kinases involved in cancer cell growth and survival. frontiersin.orgnih.gov Many of these compounds showed potent antiproliferative activities against human lung (A549), breast (MCF-7), and cervical (Hela) cancer cell lines. frontiersin.orgnih.gov The most promising compound, designated 17l , exhibited excellent activity, induced apoptosis, and arrested the cell cycle in the G0/G1 phase in A549 cells. frontiersin.orgnih.gov Similarly, piperazine-substituted pyranopyridines have shown antiproliferative activity across a wide range of tumor cell lines, inducing cell death. nih.gov

Table 3: In Vitro Antiproliferative Activity of Compound 17l

| Cell Line | Cancer Type | IC₅₀ (µM) | Source |

|---|---|---|---|

| A549 | Lung Cancer | 0.98 ± 0.08 | frontiersin.orgnih.gov |

| MCF-7 | Breast Cancer | 1.05 ± 0.17 | frontiersin.orgnih.gov |

IC₅₀: Half-maximal inhibitory concentration

Enzymatic Inhibition Assays and Receptor Binding Studies

The biological effects of pyrazine-based compounds are often rooted in their ability to interact with and inhibit specific enzymes or bind to cellular receptors. acs.org Due to their heteroaromatic nature, pyrazines can form key interactions, such as hydrogen bonds, with protein targets. acs.orgfigshare.com

Enzymatic inhibition is a key mechanism for many pyrazine derivatives. For instance, 2-amino-5-aryl-pyrazines were identified as inhibitors of human lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism. researchgate.net A lead compound from this class showed an IC₅₀ of 14.8 µM. researchgate.net Other pyrazine derivatives have been developed as potent tyrosine kinase inhibitors. mdpi.com The anticancer activity of the mdpi.comnih.govnih.govtriazolo[4,3-a]pyrazine derivatives mentioned previously is attributed to their potent inhibition of c-Met and VEGFR-2 kinases, with compound 17l showing an IC₅₀ of 26.00 nM against c-Met kinase. frontiersin.orgnih.gov

In terms of receptor binding, specific piperazinylimidazo[1,2-a]pyrazines have been synthesized and shown to have a selective affinity for alpha-adrenergic receptor subtypes. nih.gov One compound, 2a (8-(1-piperazinyl)imidazo[1,2-a]pyrazine), was found to be highly selective for the α2-adrenergic receptor. nih.gov

In Vitro and In Vivo Biological Evaluation Methodologies

The assessment of the biological activities of pyrazine compounds employs a variety of standard and specialized methodologies.

In vitro evaluations are foundational for determining the pharmacological profile of these compounds. To assess anticancer potential, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to measure cell viability and determine the antiproliferative effects on various cancer cell lines. frontiersin.orgnih.govmdpi.com Flow cytometry is often used to analyze the cell cycle and detect apoptosis. mdpi.com For antimicrobial testing, the microbroth dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains. mdpi.com Enzyme inhibition is quantified using specific kinase assays or other enzyme activity assays that measure changes in absorbance or fluorescence. mdpi.comnih.gov

While in vivo studies on 2,5-Pyrazinediethanol itself are not extensively documented in the provided context, methodologies for related compounds have been described. For example, the nematode Caenorhabditis elegans has been used as an established in vivo model to study the efficacy of antifungal compounds against C. albicans infections. mdpi.com Such models allow for the evaluation of a compound's activity within a living organism, providing insights into its potential therapeutic application.

Theoretical and Computational Studies of 2,5 Pyrazinediethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2,5-Pyrazinediethanol. These methods provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can map the electrostatic potential (ESP) surface of this compound. The ESP surface helps to identify the electron-rich and electron-deficient regions of the molecule, which are the likely sites for electrophilic and nucleophilic attacks, respectively. For instance, the nitrogen atoms in the pyrazine (B50134) ring are expected to be electron-rich, while the hydrogen atoms of the hydroxyl groups are electron-deficient.

Reactivity descriptors derived from these calculations, such as chemical hardness, softness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. These parameters are valuable for predicting how this compound will interact with other chemical species. While specific studies on this compound are not abundant, DFT has been widely applied to study other pyrazine derivatives, providing a solid foundation for such computational analyses. mdpi.comchemrxiv.orgnih.gov

Table 1: Calculated Electronic Properties of Pyrazine Derivatives (Illustrative) (Note: This table is illustrative as specific data for this compound is not readily available in the cited literature. The values are representative of what would be obtained from DFT calculations for similar pyrazine derivatives.)

| Property | Description | Predicted Value Range for Pyrazine Derivatives |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 5.5 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 1.5 to 3.0 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.0 to 2.0 eV |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecules. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with surrounding molecules, such as water or other solvents. mdpi.comresearchgate.net

The two ethanol (B145695) side chains of this compound can rotate around the C-C and C-O single bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable, low-energy conformations. This is crucial as the three-dimensional shape of a molecule significantly influences its physical and biological properties.

Simulations of this compound in an aqueous environment can reveal the nature of its interactions with water molecules. The hydroxyl groups of the ethanol side chains are capable of forming hydrogen bonds with water, acting as both hydrogen bond donors and acceptors. The nitrogen atoms of the pyrazine ring can also act as hydrogen bond acceptors. Understanding these solvation dynamics is important for predicting the molecule's solubility and its behavior in biological systems. researchgate.net The pyrazine ring itself can engage in π-π stacking interactions with other aromatic systems. nih.gov

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

| Interaction Type | Participating Group(s) on this compound | Potential Interaction Partner | Significance |

| Hydrogen Bonding | Hydroxyl (-OH) groups, Pyrazine nitrogen atoms | Water, Amino acid residues (e.g., Ser, Thr, Asp, Glu) | Solvation, Receptor binding |

| Hydrophobic Interactions | Pyrazine ring | Nonpolar amino acid residues (e.g., Leu, Val, Ile) | Binding affinity and specificity |

| π-π Stacking | Pyrazine ring | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Stabilization of protein-ligand complexes |

Computational Approaches to Ligand-Receptor Binding and Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, this is often used to predict how a small molecule like this compound might bind to the active site of a protein receptor. nih.govresearchgate.net

The process involves generating a multitude of possible binding poses of the ligand within the receptor's binding site and then using a scoring function to rank these poses based on their predicted binding affinity. Successful docking can provide valuable information about the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. nih.gov

While specific protein targets for this compound are not extensively documented in the available literature, docking studies on similar pyrazine-containing molecules have been performed against various therapeutic targets, including kinases and enzymes involved in infectious diseases. researchgate.netnih.gov These studies demonstrate the utility of molecular docking in identifying potential biological activities for this class of compounds. For this compound, the hydroxyl groups and the pyrazine nitrogens would be expected to form crucial hydrogen bonds with amino acid residues in a protein's active site. researchgate.net

| Parameter | Description | Example Value |

| Docking Score | An estimation of the binding affinity (e.g., in kcal/mol) | -8.5 kcal/mol |

| Hydrogen Bonds | Key hydrogen bond interactions with amino acid residues | Asp186, Lys67 |

| Hydrophobic Interactions | Key hydrophobic interactions with amino acid residues | Val52, Leu154 |

| Interacting Residues | List of amino acid residues in the binding pocket | Lys67, Glu89, Val52, Ala65, Asp186, Leu154 |

Predictive Modeling for Novel Chemical Compound Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific property. taylorfrancis.comnih.govresearchgate.net These models can then be used to predict the activity of newly designed, unsynthesized compounds. mdpi.com

For this compound, a QSAR study would typically involve designing a library of virtual derivatives by modifying its chemical structure. This could include, for example, changing the length of the ethanol side chains, introducing different substituents on the pyrazine ring, or replacing the hydroxyl groups with other functional groups.

For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., from DFT calculations), steric (related to the size and shape of the molecule), or hydrophobic, among others. A statistical model is then built to correlate these descriptors with a known activity (e.g., inhibitory activity against a specific enzyme).

Once a statistically robust QSAR model is developed, it can be used to screen a large virtual library of this compound derivatives and prioritize the most promising candidates for synthesis and experimental testing. This rational design approach can significantly accelerate the discovery of novel compounds with desired properties. nih.govrsc.org Virtual screening is another powerful technique used to identify promising lead compounds from large databases. nih.govnih.govmdpi.comderpharmachemica.com

Table 4: Common Molecular Descriptors Used in QSAR Modeling of Pyrazine Derivatives

| Descriptor Class | Examples | Information Encoded |

| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution and reactivity |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

| 3D-Descriptors | Surface area, Volume | Three-dimensional aspects of the molecular structure |

Advanced Materials Science Applications and Potential

Research into Pyrazine-Containing Optoelectronic Materials

The development of novel π-conjugated materials is a cornerstone of modern optoelectronics. Pyrazine (B50134), as a nitrogen-containing heterocycle, is known for its electron-deficient nature, which makes it an excellent component in materials designed for electronic applications. While research specifically detailing 2,5-Pyrazinediethanol in optoelectronics is still nascent, the broader class of pyrazine-functionalized materials has shown significant promise.

Pyrazine derivatives are increasingly being incorporated into π-conjugated systems used in solar cells, light-emitting diodes, and field-effect transistors. The electron-accepting character of the pyrazine ring can facilitate charge transfer and separation, which are crucial processes for the efficiency of these devices.

The structure of this compound, with its reactive hydroxyl groups, presents an opportunity for its integration into larger polymeric systems. Through esterification or etherification reactions, it can be chemically bonded into polyester (B1180765) or polyether backbones, creating polymers with embedded pyrazine units. This approach could allow for the precise tuning of the electronic properties of the resulting materials. The ethanol (B145695) side chains also provide solubility and influence the solid-state packing of the molecules, which are critical factors for device fabrication and performance. The potential lies in synthesizing new conjugated polymers where this compound serves as a key monomer, potentially leading to materials with tailored HOMO-LUMO gaps and charge transport characteristics suitable for next-generation optoelectronic devices.

Development of Functional Polymers and Composites

A significant area of application for this compound is in the synthesis of coordination polymers. Its ability to act as a versatile N,O-chelating or bridging organic linker has been demonstrated in the formation of novel polymeric networks with various transition metals. iucr.org

As a symmetric, water-soluble, tetra-dentate organic ligand, this compound reacts with metal halide salts under mild, ambient conditions to form coordination compounds. preprints.orgmdpi.com Research has shown that reactions with halide salts of copper(II), zinc(II), mercury(II), and cadmium(II) yield a variety of structures. preprints.orgmdpi.com Single-crystal X-ray diffraction analyses have revealed that these reactions can produce one-dimensional (1D) coordination polymers as well as three-dimensional (3D) coordination networks. iucr.orgpreprints.orgmdpi.com

The table below summarizes the coordination polymers synthesized using this compound (pyzdmH2) as a linker.

| Metal Ion | Halide | Resulting Polymer Formula | Dimensionality |

| Cu(II) | Br⁻ | {[Cu(pyzdmH2)₀.₅(µ-Br)(Br)(H₂O)]·H₂O}ₙ | 1D |

| Zn(II) | Cl⁻ | {[Zn₂(pyzdmH2)(µ-Cl)(Cl)₃(H₂O)]·H₂O}ₙ | 1D |

| Hg(II) | Cl⁻ | [Hg₂(pyzdmH2)₀.₅(µ-Cl)₂(Cl)₂]ₙ | 1D |

| Cd(II) | Cl⁻ | {[Cd₂(pyzdmH2)(µ-Cl)₄]·H₂O}ₙ | 3D |

| Cd(II) | Br⁻ | {[Cd₂(pyzdmH2)(µ-Br)₄]·H₂O}ₙ | 3D |

Table based on data from Armaghan, M., Stürzer, T., & Janiak, C. (2023). preprints.orgmdpi.com

These functional polymers demonstrate the utility of this compound in creating structurally diverse materials with potential applications in areas such as catalysis, gas storage, or as precursors for composite materials.

Integration in Sensing Technologies and Biosensors

The pyrazine moiety is a valuable component in the design of chemical sensors and biosensors due to the ability of its nitrogen atoms to interact with various analytes. While specific applications of this compound in this area are not yet widely reported, its molecular structure suggests significant potential.

The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors or coordination sites for metal ions. The two hydroxyl groups can also participate in hydrogen bonding or serve as points for covalent attachment to a sensor surface or a larger molecular framework. This combination of functionalities could be exploited for the development of chemosensors. For instance, the binding of a specific metal ion to the this compound molecule could induce a change in its fluorescence or a shift in its absorption spectrum, forming the basis of a selective optical sensor.

Furthermore, in the field of biosensing, this compound could be used to modify surfaces, such as electrodes or nanoparticles, to facilitate the immobilization of biomolecules. The hydroxyl groups could be activated to form linkages with proteins, enzymes, or DNA. The underlying pyrazine core could then influence the electronic communication between the immobilized biomolecule and the sensor's transducer. The development of liquid crystal biosensors is one area where molecules with specific chelating and structural properties are of interest. mdpi.com

Exploration in Nanomaterials and Nanotechnology

The application of this compound in nanotechnology is an area ripe for exploration. Its potential stems from its ability to act as a molecular linker and a surface-modifying agent for nanomaterials.

One promising avenue is its use as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with well-defined pores on the nanoscale, and the properties of a MOF are determined by its constituent metal ions and organic linkers. The geometry and functionality of this compound make it a candidate for constructing novel MOFs with specific pore sizes and chemical environments, which could be useful for applications in gas separation, storage, or catalysis.

Additionally, this compound could be employed to functionalize the surface of nanoparticles (NPs), such as those made of gold, silver, or metal oxides. researchgate.net The hydroxyl groups could anchor the molecule to the NP surface, while the pyrazine ring would be exposed to the surrounding environment. This surface modification could be used to improve the dispersibility of the nanoparticles in specific solvents, to prevent their aggregation, or to introduce specific functionalities. For example, pyrazine-coated nanoparticles could be investigated for their catalytic activity or their ability to bind to specific targets in biomedical applications. The use of metal-organic complexes as precursors for creating carbon-supported metal nanoparticles is a known strategy, suggesting that coordination polymers derived from this compound could serve as templates or precursors for catalytic nanomaterials. researchgate.net

Emerging Research Directions and Future Perspectives

Innovations in Green Synthetic Chemistry for the Chemical Compound

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of pyrazine (B50134) derivatives, including 2,5-Pyrazinediethanol. tandfonline.com Researchers are actively exploring more environmentally benign and efficient methods to construct the pyrazine core and introduce functional groups.

One promising approach is the adoption of microwave-assisted organic synthesis (MAOS) . This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.govresearchgate.netdergipark.org.tr For the synthesis of this compound, microwave-assisted methods could potentially streamline the condensation and subsequent functionalization steps, minimizing energy consumption and the formation of byproducts. nih.govresearchgate.net

Another key area of innovation is the development of solvent-free or "neat" reaction conditions . digitellinc.comresearchgate.net By eliminating the need for volatile organic solvents, these methods reduce environmental pollution and simplify product purification. The synthesis of pyrazine derivatives has been successfully demonstrated under solvent-free conditions, often in conjunction with catalysts that can be easily recovered and reused. digitellinc.com Exploring such protocols for this compound could offer a more sustainable manufacturing process.

Furthermore, the use of heterogeneous catalysts and biocatalysis is gaining traction. digitellinc.comnih.gov For instance, the enzymatic synthesis of pyrazinamide (B1679903) derivatives using lipases has been reported, showcasing the potential for biocatalytic routes to pyrazine compounds. nih.gov Such approaches offer high selectivity and operate under mild conditions, aligning well with the goals of green chemistry. The application of these catalytic systems to the synthesis of this compound could lead to more sustainable and atom-economical processes.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. rsc.orgnih.gov |

| Solvent-Free Reactions | Minimized use of hazardous solvents, simplified purification. digitellinc.comresearchgate.net |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse, enhanced process sustainability. digitellinc.com |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

Advanced Spectroscopic and Imaging Techniques for Characterization

A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. Advanced spectroscopic and imaging techniques are providing unprecedented insights into the nature of this compound and its interactions at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for structural elucidation. Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), can provide detailed information about the connectivity of atoms within the this compound molecule. Solid-state NMR could also be employed to study the compound in its crystalline form, providing insights into its packing and intermolecular interactions.

Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), is essential for accurate molecular weight determination and fragmentation analysis, which helps in confirming the structure. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

X-ray crystallography offers the definitive method for determining the three-dimensional structure of this compound in the solid state. Single-crystal X-ray diffraction can reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding its physical properties and how it may self-assemble in materials.

In the context of its potential applications in materials science, techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) could be used to visualize the morphology of materials incorporating this compound at the nanoscale.

| Technique | Information Provided for this compound |

| Advanced NMR Spectroscopy | Detailed molecular structure and connectivity. |

| High-Resolution Mass Spectrometry | Accurate molecular weight and elemental composition. |

| Single-Crystal X-ray Crystallography | Precise 3D structure and intermolecular interactions. |

| Atomic Force Microscopy (AFM) | Surface topography of materials containing the compound. |

| Scanning Electron Microscopy (SEM) | Morphological analysis of materials at the micro- and nanoscale. |

Unexplored Biological Targets and Therapeutic Avenues

The pyrazine ring is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. mdpi.comresearchgate.netbenthamdirect.comnih.gov While this compound itself has not been extensively studied for its therapeutic potential, its structural features suggest several promising avenues for future investigation.

The pyrazine core is present in a number of clinically approved drugs and investigational compounds with anticancer properties . benthamdirect.comnih.govnih.gov Pyrazine derivatives have been shown to act as inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. nih.govtandfonline.compharmablock.com The diethanol substituents on the pyrazine ring of this compound could potentially interact with the active sites of specific kinases or other biological targets. Future research could involve screening this compound and its derivatives against a panel of cancer cell lines and relevant molecular targets.

Pyrazine-containing compounds have also demonstrated significant anti-inflammatory and antibacterial activities. mdpi.comnih.gov The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, a common feature in many enzyme inhibitors. The hydroxyl groups of this compound could also participate in hydrogen bonding interactions with biological macromolecules. Investigating the potential of this compound to modulate inflammatory pathways or inhibit the growth of pathogenic bacteria could uncover new therapeutic applications. ieasrj.com

Furthermore, the structural similarity of the pyrazine nucleus to purine (B94841) and pyrimidine (B1678525) bases suggests that pyrazine derivatives could act as enzyme inhibitors by mimicking natural substrates. This could be relevant in various disease contexts, including infectious diseases and metabolic disorders. mdpi.commdpi.com

| Potential Therapeutic Area | Rationale Based on Pyrazine Derivatives |

| Oncology | The pyrazine scaffold is a known kinase inhibitor pharmacophore. benthamdirect.comnih.govnih.gov |

| Anti-inflammatory | Many pyrazine derivatives exhibit anti-inflammatory properties. mdpi.comieasrj.com |

| Antibacterial | The pyrazine core is found in compounds with antibacterial activity. nih.govnih.gov |

| Enzyme Inhibition | Structural analogy to nucleobases suggests potential as enzyme inhibitors. tandfonline.commdpi.com |

Novel Applications in Interdisciplinary Materials Research

The unique electronic and structural characteristics of the pyrazine ring, combined with the functional diethanol groups, make this compound an attractive building block for the design of novel materials with tailored properties.

In the field of coordination polymers and metal-organic frameworks (MOFs) , the nitrogen atoms of the pyrazine ring can act as ligands to coordinate with metal ions. The hydroxyl groups of the ethanol (B145695) substituents can also participate in coordination or form hydrogen bonds, leading to the formation of extended one-, two-, or three-dimensional networks. These materials have potential applications in gas storage, catalysis, and sensing.

The electron-deficient nature of the pyrazine ring makes it a suitable component in materials for electronics and optoelectronics . rsc.orgacs.orgacs.org When incorporated into larger π-conjugated systems, pyrazine derivatives can influence the charge transport properties of the resulting materials. rsc.orgrsc.org Research is ongoing into the use of pyrazine-based materials in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.netepa.gov The specific electronic properties of this compound could be harnessed in the design of new functional organic materials.

The pyrazine moiety is also a component of various luminescent materials and fluorescent sensors . researchgate.netresearchgate.netresearchgate.netrsc.org The fluorescence properties of these materials can be tuned by modifying the substituents on the pyrazine ring. The presence of the hydroxyl groups in this compound offers sites for further functionalization to create novel sensors for the detection of specific ions or molecules. researchgate.netrsc.orgrsc.org

| Application Area | Role of this compound |

| Coordination Polymers/MOFs | Acts as a ligand through pyrazine nitrogens and hydroxyl groups. |

| Organic Electronics | Serves as an electron-deficient building block in π-conjugated materials. rsc.orgacs.orgrsc.org |

| Luminescent Materials | Forms the core of fluorescent compounds. researchgate.netresearchgate.net |

| Fluorescent Sensors | Provides a scaffold for creating chemosensors. researchgate.netrsc.orgrsc.org |

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of 2,5-Pyrazinediethanol?

- Answer : The compound (CAS 4744-51-8) has the molecular formula C₈H₁₂N₂O₂ and a molecular weight of 184.19 g/mol . Its structure includes two ethanol moieties attached to the 2- and 5-positions of a pyrazine ring. Key functional groups are hydroxyl (-OH) and secondary amine (-NH-), enabling hydrogen bonding and solubility in polar solvents. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to identify hydroxyl stretches (~3200-3600 cm⁻¹) and pyrazine ring vibrations. Always cross-validate with databases like PubChem or NIST to resolve discrepancies in molecular formulas across sources .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer : A standard method involves refluxing pyrazine derivatives with ethanolamine or glycolic acid precursors in ethanol. For example, hydrazine hydrate can be reacted with substituted pyrazines under controlled temperatures (80-120°C) to introduce hydroxyl groups. Purification typically involves recrystallization from ethanol or column chromatography. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can researchers verify the purity of synthesized this compound?

- Answer : Use HPLC (C18 column, methanol/water mobile phase) or GC-MS (capillary column, helium carrier gas) for quantitative purity assessment. Compare retention times with commercial standards. For qualitative analysis, melting point determination (literature value: ~120-125°C) and elemental analysis (C, H, N) are recommended .

Advanced Research Questions

Q. How can substituent modifications at the pyrazine ring influence the compound’s reactivity and bioactivity?

- Answer : Introducing electron-withdrawing groups (e.g., -NO₂, -Cl) at the 3- or 6-positions increases electrophilicity, enhancing nucleophilic substitution reactions. Conversely, electron-donating groups (e.g., -OCH₃) stabilize the ring but reduce reactivity. For bioactivity, methyl or aryl substituents improve lipophilicity, facilitating membrane penetration in cellular assays. Optimize using DFT calculations (e.g., Gaussian 09) to predict electronic effects and docking studies (AutoDock Vina) for target interactions .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Answer : Discrepancies in NMR or IR data often arise from solvent effects, tautomerism, or impurities. For example, hydroxyl proton shifts vary in DMSO-d₆ vs. CDCl₃. To resolve:

- Perform variable-temperature NMR to detect tautomeric equilibria.

- Use 2D-COSY and HSQC to assign overlapping signals.

- Compare with high-purity reference samples synthesized via alternative routes .

Q. How can computational modeling guide the design of this compound-based ligands for enzyme inhibition?

- Answer :

- Step 1 : Generate 3D conformers (Open Babel) and optimize geometry with molecular mechanics (MMFF94) .

- Step 2 : Perform molecular dynamics simulations (GROMACS) to assess stability in aqueous environments.

- Step 3 : Dock ligands against target enzymes (e.g., MMP-9, VEGFR2) using Glide (Schrödinger) . Prioritize compounds with ΔG < -8 kcal/mol and hydrogen bonds to catalytic residues. Validate with in vitro kinase assays .

Q. What experimental parameters optimize the catalytic reduction of this compound to amine derivatives?

- Answer : Use Pd/C or Raney Ni under H₂ pressure (1-3 atm) in ethanol/water. Key factors:

- pH control (pH 6-7) to prevent over-reduction.

- Temperature (50-70°C) to balance reaction rate and selectivity.

- Monitor by in situ FT-IR for disappearance of -OH/N-H stretches. Isolate products via acid-base extraction (HCl/NaOH) .

Methodological Notes

- Data Validation : Cross-check spectral and physicochemical data against NIST Chemistry WebBook and PubChem to address inconsistencies .

- Safety : Refer to SDS guidelines for pyrazine derivatives (e.g., GHS hazard codes for flammability and irritation) .

- Advanced Analytics : Combine LC-QTOF-MS and X-ray crystallography for unambiguous structural elucidation of novel derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.